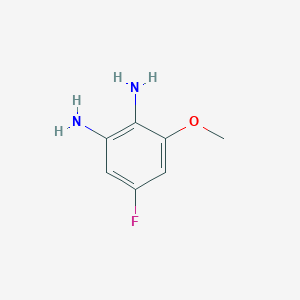

5-Fluoro-3-methoxybenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-3-methoxybenzene-1,2-diamine is a substituted aromatic diamine featuring a fluorine atom at position 5 and a methoxy group at position 2. This compound is structurally related to benzene-1,2-diamine derivatives, which are critical intermediates in synthesizing heterocyclic compounds such as benzimidazoles, quinoxalines, and coordination complexes. The fluorine and methoxy substituents influence its electronic properties, solubility, and reactivity compared to other substituted diamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the nitration of 5-Fluoro-3-methoxybenzene, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution reactions could introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

5-Fluoro-3-methoxybenzene-1,2-diamine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific properties.

Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxybenzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs include:

- 5-Fluoro-3-methylbenzene-1,2-diamine (CAS: 206647-96-3): Methyl group at position 3 instead of methoxy .

- 5-Bromo-3-fluorobenzene-1,2-diamine (CAS: 65896-11-9): Bromine at position 5 and fluorine at position 3 .

- 3-Chloro-5-fluorobenzene-1,2-diamine (CAS: 36556-52-2): Chlorine at position 3 and fluorine at position 5 .

- 4-Methylbenzene-1,2-diamine : Methyl at position 4 (meta to diamine groups) .

Substituent Impact :

- Electron-Donating vs. Withdrawing : The methoxy group in 5-fluoro-3-methoxybenzene-1,2-diamine is electron-donating, enhancing nucleophilicity at the aromatic ring, whereas halogens (F, Cl, Br) are electron-withdrawing, reducing reactivity in electrophilic substitutions.

Physicochemical Properties

- Molecular Weight :

- Stability: Substituted diamines like 4-(substituted)-5-fluorobenzene-1,2-diamine are noted for instability, requiring immediate use in subsequent reactions . Methyl or halogen substituents may improve stability compared to methoxy due to reduced steric and electronic strain.

Biological Activity

5-Fluoro-3-methoxybenzene-1,2-diamine, with the chemical formula C8H9F1N2O, is an aromatic amine compound notable for its unique structural features, including a fluorine atom and a methoxy group on a benzene ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown anticancer potential . It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that are promising for therapeutic applications.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated:

- MDA-MB-231 : IC50 = 15 µM

- A549 : IC50 = 20 µM

These findings suggest that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells.

The mechanism through which this compound exerts its biological effects involves:

- Covalent Bond Formation : The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.

This dual action contributes to both its antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in substituents on the benzene ring can significantly affect its potency and selectivity. For instance:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Fluorine at para position | Moderate antimicrobial |

| 3-Methoxybenzene-1,2-diamine | No fluorine | Lower anticancer activity |

| 5-Chloro-3-methoxybenzene-1,2-diamine | Chlorine instead of fluorine | Different reactivity profile |

| 5-Fluoroindole | Indole structure | Distinct pharmacological properties |

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

5-fluoro-3-methoxybenzene-1,2-diamine |

InChI |

InChI=1S/C7H9FN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3 |

InChI Key |

SKAOOTBGWUCPHU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1N)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.